2-(2-fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyrrolopyrimidine core, and a piperazine moiety
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached via etherification reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceuticals, with ongoing research to optimize its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated signaling pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one stands out due to its unique structural features and potent biological activity. Similar compounds include:
2-Fluorophenoxy Derivatives: These compounds share the fluorophenoxy group but differ in other structural elements.
Pyrrolopyrimidine Derivatives: Compounds with a pyrrolopyrimidine core but different substituents.
Piperazine Derivatives: Molecules containing the piperazine moiety with varying functional groups.
The uniqueness of 2-(2-Fluorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one lies in its combination of these structural motifs, which contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C31H28FN5O2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C31H28FN5O2/c1-22-9-5-7-13-26(22)37-19-24(23-10-3-2-4-11-23)29-30(33-21-34-31(29)37)36-17-15-35(16-18-36)28(38)20-39-27-14-8-6-12-25(27)32/h2-14,19,21H,15-18,20H2,1H3 |
InChI Key |
NJLVKJMWSLDOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5F)C6=CC=CC=C6 |
Origin of Product |
United States |
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